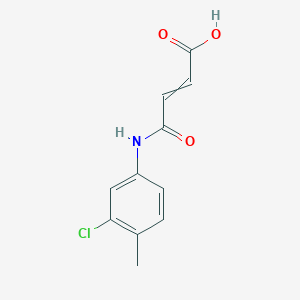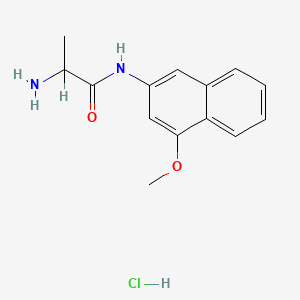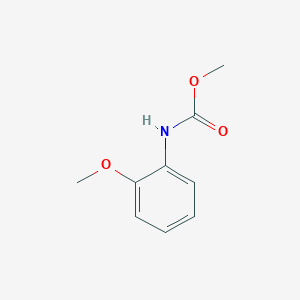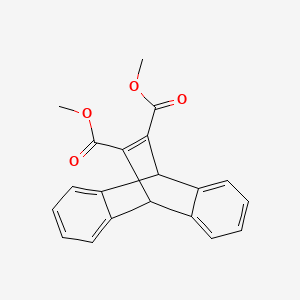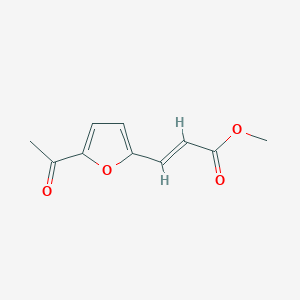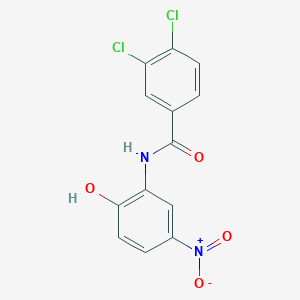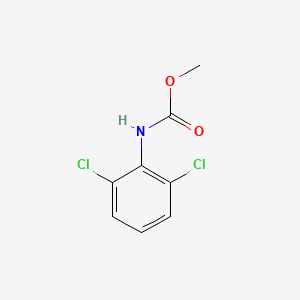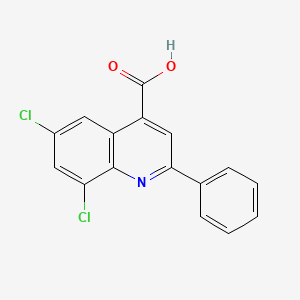
2-chloroethyl N-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl N-cyclohexylcarbamate is an organic compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.686 g/mol . It is known for its unique chemical structure, which includes a chloroethyl group and a cyclohexylcarbamate moiety. This compound is often used in research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-cyclohexylcarbamate typically involves the reaction of cyclohexylamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+2-chloroethyl chloroformate→2-chloroethyl N-cyclohexylcarbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form cyclohexylamine and 2-chloroethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Bases: Such as sodium hydroxide, are used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.
Major Products Formed
Substitution Reactions: Various substituted carbamates.
Hydrolysis: Cyclohexylamine and 2-chloroethanol.
Oxidation: Oxidized derivatives of the compound.
Scientific Research Applications
2-chloroethyl N-cyclohexylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-cyclohexylcarbamate involves its interaction with nucleophilic sites in biomolecules. The chloroethyl group can form covalent bonds with nucleophilic atoms, such as nitrogen or sulfur, in proteins and DNA. This can lead to the inhibition of biological processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroethyl N-methylcarbamate
- 2-chloroethyl N-phenylcarbamate
- 2-chloroethyl N-ethylcarbamate
Uniqueness
2-chloroethyl N-cyclohexylcarbamate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it different from other carbamates, such as those with methyl or phenyl groups, in terms of reactivity and biological activity.
Properties
CAS No. |
31502-57-5 |
|---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-chloroethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C9H16ClNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) |
InChI Key |
IQOIQWDXROAQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


